molecular formula C13H20N2O2 B2700184 N-[4-(2-Oxopyrrolidin-1-yl)cyclohexyl]prop-2-enamide CAS No. 2361640-78-8

N-[4-(2-Oxopyrrolidin-1-yl)cyclohexyl]prop-2-enamide

Cat. No.: B2700184
CAS No.: 2361640-78-8
M. Wt: 236.315
InChI Key: UDPIXQUVMJKIHR-UHFFFAOYSA-N
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Description

N-[4-(2-Oxopyrrolidin-1-yl)cyclohexyl]prop-2-enamide is a compound that features a pyrrolidinone ring, a cyclohexyl group, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-Oxopyrrolidin-1-yl)cyclohexyl]prop-2-enamide typically involves the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced via a substitution reaction, where a suitable cyclohexyl halide reacts with the pyrrolidinone derivative.

    Formation of the Prop-2-enamide Moiety: This step involves the reaction of the intermediate with acryloyl chloride or a similar reagent under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-Oxopyrrolidin-1-yl)cyclohexyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyclohexyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[4-(2-Oxopyrrolidin-1-yl)cyclohexyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(2-Oxopyrrolidin-1-yl)cyclohexyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The pyrrolidinone ring can interact with enzymes and receptors, modulating their activity. The cyclohexyl group can enhance the compound’s binding affinity and selectivity, while the prop-2-enamide moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidinone Derivatives: Compounds like pyrrolidin-2-one and pyrrolidin-2,5-dione.

    Cyclohexyl Derivatives: Compounds like cyclohexylamine and cyclohexanol.

    Acrylamide Derivatives: Compounds like N,N-dimethylacrylamide and N-isopropylacrylamide.

Uniqueness

N-[4-(2-Oxopyrrolidin-1-yl)cyclohexyl]prop-2-enamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the pyrrolidinone ring, cyclohexyl group, and prop-2-enamide moiety allows for diverse interactions and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[4-(2-oxopyrrolidin-1-yl)cyclohexyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-2-12(16)14-10-5-7-11(8-6-10)15-9-3-4-13(15)17/h2,10-11H,1,3-9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPIXQUVMJKIHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCC(CC1)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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